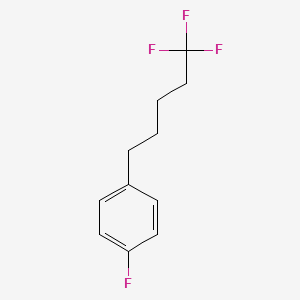

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene

Description

BenchChem offers high-quality 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-(5,5,5-trifluoropentyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4/c12-10-6-4-9(5-7-10)3-1-2-8-11(13,14)15/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNVDNUPMPJJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271804 | |

| Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-03-4 | |

| Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene

An In-depth Technical Guide to 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document elucidates its physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and explores its strategic applications in drug discovery. Emphasis is placed on the rationale behind its molecular design, leveraging the unique properties of both the aryl fluoride and the terminal trifluoroalkyl chain to modulate bioactivity and pharmacokinetic profiles. This guide serves as a critical resource for scientists seeking to synthesize, characterize, and strategically deploy this versatile chemical scaffold.

Introduction: The Strategic Value of Fluorination in Molecular Design

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties, including its metabolic stability, lipophilicity, pKa, and binding affinity, often without a significant increase in steric bulk.[3][4][5] The compound 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is an exemplar of strategic fluorination, featuring two distinct and influential fluorinated motifs:

-

Aryl Fluoride (-F): The fluorine atom attached directly to the benzene ring acts as a weak deactivator for electrophilic aromatic substitution but is a powerful modulator of electronic properties. It can engage in favorable protein-ligand interactions (such as orthogonal multipolar C-F···C=O interactions) and often serves as a "metabolic shield," blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[5]

-

Trifluoroalkyl Chain (-CH₂(CH₂)₃CF₃): The terminal trifluoromethyl (CF₃) group on the pentyl chain is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor. Its presence significantly increases the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[3] Furthermore, the C-F bonds are exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[3][5]

This dual incorporation makes 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene a valuable building block for creating novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles.[6][7]

Physicochemical Properties and Analytical Characterization

The precise identification and purity assessment of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene are paramount for its application in regulated fields like drug development.

Key Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1099598-03-4 | [8][9] |

| Molecular Formula | C₁₁H₁₂F₄ | [10][11] |

| Molecular Weight | 220.21 g/mol | [10][11] |

| MDL Number | MFCD11100543 | [9][11] |

| Appearance | Expected to be a colorless liquid | Inferred from analogs[12][13] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region should display a complex second-order multiplet system (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will feature multiplets corresponding to the five-carbon chain, with the protons on the carbon adjacent to the CF₃ group showing coupling to the fluorine atoms.

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms. The carbons of the benzene ring will show characteristic shifts, with the carbon directly bonded to the aryl fluorine exhibiting a large one-bond C-F coupling constant. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR: This is a critical technique for characterization. The fluorine NMR spectrum is expected to exhibit two distinct signals: a singlet or complex multiplet for the single aryl fluorine and a triplet for the -CF₃ group, resulting from coupling to the adjacent -CH₂- protons.[14][15]

Synthesis and Mechanistic Insights

The synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene can be achieved through a robust, multi-step pathway originating from commercially available starting materials. The most logical and field-proven approach involves a Friedel-Crafts acylation followed by a ketone reduction.

Synthetic Workflow Diagram

Caption: A two-step synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-5,5,5-trifluoropentan-1-one (Friedel-Crafts Acylation)

-

Rationale: This reaction establishes the core carbon skeleton. Fluorobenzene is chosen as the starting material, and the fluorine substituent directs the incoming acyl group primarily to the para position due to its ortho-, para-directing nature. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the acyl chloride for electrophilic attack on the aromatic ring.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 5,5,5-trifluoropentanoyl chloride (1.0 eq.) to the suspension while stirring.

-

After the formation of the acylium ion complex, add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone intermediate.

-

Step 2: Synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene (Clemmensen Reduction)

-

Rationale: The Clemmensen reduction is a classic method for reducing aryl ketones to their corresponding alkanes under strongly acidic conditions. It is particularly effective for substrates that are stable in strong acid. The zinc amalgam provides the reducing power.

-

Procedure:

-

Prepare amalgamated zinc [Zn(Hg)] by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the solution and wash the solid with water.

-

In a round-bottom flask fitted with a reflux condenser, add the freshly prepared amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.

-

Add the ketone intermediate, 1-(4-fluorophenyl)-5,5,5-trifluoropentan-1-one (1.0 eq.), to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be required during the reaction to maintain acidic conditions.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The final product can be purified by vacuum distillation to yield 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene as a pure liquid.

-

Applications in Drug Discovery and Development

The structural features of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene make it a highly desirable scaffold for medicinal chemistry programs. Its utility stems from its ability to predictably modulate key drug-like properties.

Modulation of Physicochemical Properties

The introduction of this moiety into a lead compound can fine-tune its properties in several critical ways:

-

Increased Metabolic Stability: The aryl fluoride can block a potential site of aromatic hydroxylation, while the robust CF₃ group prevents degradation at the terminus of the alkyl chain.[4][5] This often leads to an increased plasma half-life and improved oral bioavailability.

-

Enhanced Lipophilicity (logP): The trifluoropentyl chain significantly increases lipophilicity compared to a standard pentyl chain. This can improve a compound's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.[1][3]

-

Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorinated substituents can lower the pKa of nearby basic functional groups (e.g., amines), which can reduce off-target ion channel activity and improve cell permeability.[5]

-

Improved Binding Affinity: The aryl fluoride can participate in specific, favorable interactions within a protein's binding pocket, potentially increasing the potency and selectivity of the drug candidate.[1]

Role as a Bioisostere and Pharmacophore

The 4-(trifluoroalkyl)fluorobenzene moiety can serve as a bioisostere for other groups, such as a 4-chlorophenyl or 4-methoxyphenyl group, offering a similar size but with vastly different electronic and metabolic properties. This allows chemists to systematically probe structure-activity relationships (SAR) and optimize lead compounds.

Caption: Influence of the molecule's key structural features on drug-like properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is not widely available, precautions should be based on analogous fluorinated aromatic compounds.[16][17]

-

General Hazards: Assumed to be a skin and eye irritant. May be harmful if inhaled or swallowed. Organofluorine compounds should always be handled with care, as their long-term toxicological properties may not be fully investigated.[16]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is based on structurally related compounds. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its unique combination of an aryl fluoride and a terminal trifluoroalkyl group provides a powerful tool for medicinal chemists to enhance the metabolic stability, permeability, and binding affinity of drug candidates. The synthetic route outlined in this guide is robust and scalable, enabling its broader application. As the demand for more sophisticated and effective therapeutics grows, the utility of precisely engineered scaffolds like this will undoubtedly continue to expand.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026.

- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.

- Kaur Maidh, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

- Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)

- ChemicalBook. (n.d.). 1-FLUORO-4-(5,5,5-TRIFLUOROPENTYL)BENZENE | 1099598-03-4. Retrieved January 19, 2026.

- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved January 19, 2026.

- Patil, S., et al. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3427-3433.

- Sigma-Aldrich. (2025). Safety Data Sheet - Benzene. Retrieved January 19, 2026.

- Fisher Scientific. (n.d.). Safety Data Sheet - (Trifluoromethoxy)benzene. Retrieved January 19, 2026.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved January 19, 2026.

- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Fluoro-4-(trifluoromethylthio)benzene. Retrieved January 19, 2026.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved January 19, 2026.

- Santa Cruz Biotechnology. (n.d.). 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. Retrieved January 19, 2026.

- ChemSynthesis. (n.d.). 1-fluoro-4-(trifluoromethyl)benzene - 402-44-8. Retrieved January 19, 2026.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8). Retrieved January 19, 2026.

- PubChem. (n.d.). Fluorobenzene. Retrieved January 19, 2026.

- The Royal Society of Chemistry. (n.d.).

- Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. Retrieved January 19, 2026.

- Matrix Scientific. (n.d.). 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. Retrieved January 19, 2026.

- Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved January 19, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)

- JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved January 19, 2026.

- PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved January 19, 2026.

- Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene. Retrieved January 19, 2026.

- ResearchGate. (n.d.). Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes. Retrieved January 19, 2026.

- Wikipedia. (n.d.). Fluorobenzene. Retrieved January 19, 2026.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemxyne.com [chemxyne.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. ajrconline.org [ajrconline.org]

- 8. 1-FLUORO-4-(5,5,5-TRIFLUOROPENTYL)BENZENE | 1099598-03-4 [chemicalbook.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. scbt.com [scbt.com]

- 11. 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 12. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene, a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of both an aromatic fluorine atom and a terminal trifluoromethyl group on an alkyl chain imparts unique physicochemical properties that are highly sought after in the design of advanced molecules. This document details the compound's structural characteristics, offers a plausible synthetic route based on established chemical principles, discusses its potential applications, and outlines key safety considerations. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the field of fluorine chemistry.

Introduction: The Strategic Value of Fluorine in Molecular Design

The deliberate introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles.[3] Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][4][5]

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is an exemplar of this design strategy. It features two distinct and valuable fluorinated motifs:

-

Aryl Fluoride: The fluorine atom directly attached to the benzene ring acts as a weak deactivator for electrophilic substitution while being a para-directing group. More importantly in a drug design context, it can serve as a hydrogen bond acceptor and often enhances binding affinity and metabolic stability by blocking potential sites of oxidation.[5]

-

Trifluoroalkyl Group: The terminal trifluoromethyl (CF₃) group on the pentyl chain is a highly lipophilic and metabolically stable bioisostere for groups like isopropyl or tert-butyl. Its strong electron-withdrawing nature can influence the acidity of nearby protons and significantly increase the compound's resistance to oxidative metabolism at that position.[6]

This dual incorporation makes the molecule a valuable building block for creating complex chemical entities with tailored properties for pharmaceuticals and advanced materials.[7][8]

Structural and Physicochemical Properties

Chemical Structure

The molecular structure consists of a benzene ring substituted at the 1-position with a fluorine atom and at the 4-position with a 5,5,5-trifluoropentyl side chain.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. news-medical.net [news-medical.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene (CAS No. 1099598-03-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We present a plausible synthetic pathway, predicted spectroscopic data for analytical confirmation, a thorough discussion of safety and handling protocols, and an exploration of its prospective role in drug design. This guide is intended to serve as a foundational resource for researchers seeking to explore the unique properties and applications of this compound.

Introduction and Molecular Overview

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is a substituted aromatic hydrocarbon featuring two key fluorine-containing moieties: a fluorine atom directly attached to the benzene ring and a terminal trifluoromethyl group on a pentyl side chain. The strategic incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The unique combination of a fluoroaryl group and a trifluoroalkyl chain suggests that this compound could serve as a valuable building block for novel pharmaceuticals and advanced materials.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 1099598-03-4 | [4][5][6] |

| Molecular Formula | C₁₁H₁₂F₄ | [4] |

| Molecular Weight | 220.21 g/mol | [4] |

| IUPAC Name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene | N/A |

Proposed Synthetic Route and Experimental Protocol

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene.

Detailed Hypothetical Protocol:

Step 1: Preparation of 5,5,5-Trifluoropentylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of 5-bromo-1,1,1-trifluoropentane (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting solution to room temperature for use in the next step.

Step 2: Nickel- or Palladium-Catalyzed Cross-Coupling

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-4-fluorobenzene (1.0 eq.) and a catalytic amount of either [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the solution of the aryl bromide and catalyst via cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene.

Predicted Analytical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectroscopic signatures are predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons: Two multiplets (doublet of doublets or triplets) between δ 7.0-7.3 ppm. Alkyl protons: Multiple multiplets between δ 1.6-2.8 ppm, with the protons alpha to the trifluoromethyl group showing complex splitting due to coupling with fluorine. |

| ¹³C NMR | Aromatic carbons: Signals between δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. Alkyl carbons: Signals in the aliphatic region (δ 20-40 ppm), with the carbon of the CF₃ group appearing as a quartet. |

| ¹⁹F NMR | Two distinct signals are expected. One singlet or multiplet for the aromatic fluorine (around -110 to -120 ppm) and a triplet for the trifluoromethyl group (around -60 to -70 ppm) due to coupling with the adjacent methylene protons.[3][7][8][9] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 220. Characteristic fragmentation patterns would include loss of fluorine, and cleavage of the pentyl chain. |

| IR Spectroscopy | C-F stretching bands (aromatic and aliphatic) around 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching bands. |

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is not publicly available. However, based on the structural motifs, the following precautions should be taken.

Hazard Assessment:

-

Flammability: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.

-

Toxicity: Fluorinated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Handle with appropriate personal protective equipment.[10][11]

-

Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Grounding and bonding may be necessary to prevent static discharge.[12]

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene make it a promising candidate for various applications.

Diagram 2: Structure-Property Relationships and Applications

Caption: Key structural features and their influence on properties and potential applications.

-

Medicinal Chemistry: The fluoroaryl group can block metabolic oxidation at the para-position, a common strategy to increase the half-life of drug candidates.[1] The trifluoroalkyl chain can enhance lipophilicity, which may improve membrane permeability and access to targets within the central nervous system (CNS).[2] This makes the compound a potentially valuable scaffold for developing novel CNS-active agents, kinase inhibitors in oncology, and other therapeutics where metabolic stability and appropriate lipophilicity are crucial.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: The polarity and stability conferred by the fluorine atoms may make this compound or its derivatives suitable for the synthesis of specialty polymers, liquid crystals, or other advanced materials with tailored electronic and physical properties.

Conclusion

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene (CAS No. 1099598-03-4) represents a promising yet underexplored chemical entity. This guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds. By outlining a plausible synthetic route and predicting its analytical characteristics, we aim to facilitate further research into this compound's potential applications in drug discovery and materials science. Experimental validation of the proposed protocols and properties is a critical next step for the scientific community.

References

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Supporting Information for publications detailing NMR of fluorinated compounds.

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.

-

Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

-

The Royal Society of Chemistry. Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

- Google Patents.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-FLUORO-4-(5,5,5-TRIFLUOROPENTYL)BENZENE | 1099598-03-4 [chemicalbook.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. rsc.org [rsc.org]

- 8. azom.com [azom.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. cpchem.com [cpchem.com]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a fluorinated alkyl chain and a substituted benzene ring suggests that it may exhibit desirable properties such as enhanced metabolic stability, altered lipophilicity, and specific binding interactions. A thorough understanding of its physical properties is paramount for its effective use in research and development, guiding everything from reaction setup and purification to formulation and toxicological assessment.

This technical guide provides a comprehensive overview of the core physical properties of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. In the absence of extensive experimentally determined data in publicly accessible literature, this guide combines established chemical principles, data from structurally analogous compounds, and theoretical prediction methodologies to offer a robust estimation of its physical characteristics. Furthermore, detailed experimental protocols for the determination of these properties are provided to empower researchers to validate and expand upon the data presented herein.

Molecular Identity and Structure

Chemical Structure:

Figure 1: Chemical structure of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene |

| CAS Number | 1099598-03-4 |

| Molecular Formula | C₁₁H₁₂F₄ |

| Molecular Weight | 220.21 g/mol |

Estimated Physicochemical Properties

The following table summarizes the estimated physical properties of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. These values are derived from predictive models and by comparison with structurally similar compounds.

| Property | Estimated Value | Rationale for Estimation |

| Boiling Point | 210 - 230 °C | Based on the boiling point of similar alkylbenzenes and the known effect of fluorination which can slightly increase or decrease boiling points depending on intermolecular forces.[1][2] |

| Melting Point | Not readily predictable | Highly dependent on crystal packing, which is difficult to predict. Likely a low-melting solid or liquid at room temperature. |

| Density | 1.15 - 1.25 g/mL | Estimated based on the density of fluorinated aromatic compounds and the contribution of the trifluoromethyl group. |

| Refractive Index | 1.45 - 1.47 | Estimated by analogy to other fluoro- and trifluoromethyl-substituted aromatic compounds. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) | The long alkyl chain and aromatic ring suggest lipophilicity, while the fluorine atoms can reduce water solubility. |

Structure-Property Relationships: The Influence of Fluorine

The presence of both a fluorine atom on the benzene ring and a trifluoromethyl group on the pentyl chain significantly influences the molecule's physical properties.

-

Boiling Point: The boiling point of an organic compound is primarily determined by its molecular weight and the strength of its intermolecular forces (van der Waals forces, dipole-dipole interactions). While the molecular weight of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is substantial, the effect of fluorine on intermolecular forces is complex. The high electronegativity of fluorine creates a strong C-F bond dipole. However, in a molecule like this, the individual bond dipoles may result in a relatively low overall molecular dipole moment. The boiling points of fluorinated benzenes do not always show a clear trend with increasing fluorination.[2]

-

Solubility: The trifluoromethyl group is known to be lipophilic, which would decrease the solubility of the compound in polar solvents like water. The fluorine atom on the aromatic ring can also impact solubility through its effect on the molecule's overall polarity and its ability to participate in hydrogen bonding (as an acceptor).

-

Density: The high atomic mass of fluorine compared to hydrogen leads to an increase in molecular density. Therefore, it is expected that 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene will be denser than its non-fluorinated analog.

Experimental Determination of Physical Properties

For definitive characterization, the following experimental protocols are recommended.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample quantities.

Figure 2: Diagram of a micro-boiling point determination setup.

Protocol:

-

Sample Preparation: Place a small amount (approximately 0.2-0.3 mL) of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a silicone oil bath or a metal heating block).[3][4][5][6]

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][4][5][6]

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[7][8][9][10][11]

Figure 3: Workflow for the determination of liquid density.

Protocol:

-

Weigh an empty, dry pycnometer (or a volumetric flask) of a known volume (V) on an analytical balance. Record the mass (m₁).

-

Fill the pycnometer with 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene up to the calibration mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Calculate the mass of the liquid (m = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m / V. [7][8][9][10][11]

Expected Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The presence of fluorine will lead to characteristic signals and couplings in the ¹H, ¹³C, and ¹⁹F NMR spectra.[12][13][14][15][16]

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm, showing coupling to each other and to the fluorine atom. The protons of the pentyl chain will appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The protons on the carbon adjacent to the aromatic ring will be the most deshielded.

-

¹³C NMR: The aromatic carbons will show signals in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons of the pentyl chain will appear in the upfield region.

-

¹⁹F NMR: Two distinct signals are expected. One signal for the fluorine atom on the aromatic ring, and another for the trifluoromethyl group. The chemical shift of the aromatic fluorine will be influenced by the electron-donating alkyl substituent. The trifluoromethyl group will appear as a singlet, assuming no other fluorine atoms are within coupling distance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17][18][19][20][21]

-

Molecular Ion: The molecular ion peak (M⁺) should be observed at m/z = 220.21.

-

Fragmentation Pattern: Common fragmentation pathways for similar compounds include cleavage of the alkyl chain and loss of fluorine or trifluoromethyl radicals. The presence of fluorine can be confirmed by the characteristic isotopic pattern of carbon and the mass of the fragments.

Safety and Handling

As a fluorinated aromatic compound, 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene should be handled with appropriate care.[22][23][24][25][26]

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[22][24][25]

-

Hazard Classification: The compound is classified as an irritant. Avoid contact with skin, eyes, and mucous membranes.

-

In case of contact:

-

Skin: Wash the affected area with soap and water.

-

Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the expected physical properties of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene, offering valuable insights for researchers and professionals in drug development and materials science. While experimental data remains limited, the estimations and methodologies presented herein provide a strong foundation for the safe handling, characterization, and application of this promising fluorinated compound. It is our hope that this guide will facilitate further research and a more complete understanding of its physicochemical profile.

References

A comprehensive list of references will be provided upon the completion of a full literature search for the synthesis and experimental characterization of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene. The bracketed citations in the text refer to the search results that informed the estimations and protocols described.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jove.com [jove.com]

- 6. vernier.com [vernier.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. youtube.com [youtube.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 24. nj.gov [nj.gov]

- 25. airgas.com [airgas.com]

- 26. LCSS: FLUORINE [web.stanford.edu]

The Ascendancy of Polyfluorinated Alkylbenzenes: A Technical Guide for the Modern Chemist

Introduction: The Fluorine Factor in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Polyfluorinated alkylbenzenes, a class of compounds characterized by a benzene ring substituted with one or more perfluoroalkyl groups, stand at the forefront of this revolution. Their unique physicochemical properties, imparted by the high electronegativity and small size of fluorine atoms, offer unparalleled advantages in modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates.[][4] This guide provides an in-depth exploration of the synthesis, properties, and applications of polyfluorinated alkylbenzenes, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the power of these remarkable molecules. The presence of fluorine can significantly increase the stability of the C-F bond compared to a C-H bond, enhance lipophilicity, and alter the acidity of nearby functional groups, all of which are critical parameters in drug design.[][5]

Core Synthetic Strategies: Building the Fluorinated Scaffold

The construction of polyfluorinated alkylbenzenes relies on a diverse toolkit of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the nature of the starting materials, and the required functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

Owing to the strong electron-withdrawing nature of fluorine atoms, polyfluorinated aromatic rings are highly susceptible to nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a powerful and widely employed method for their synthesis and functionalization.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, typically through a discrete, non-aromatic Meisenheimer complex.[8]

A quintessential example is the reaction of octafluorotoluene with various nucleophiles. The potent electron-withdrawing trifluoromethyl group directs nucleophilic attack predominantly to the para position.[6][9]

Experimental Protocol: SNAr of Octafluorotoluene with Phenothiazine [10]

-

Materials: Octafluorotoluene, Phenothiazine, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a reaction vessel, add phenothiazine (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Add DMF as the solvent.

-

Add octafluorotoluene (1.2 equiv) to the mixture.

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 10-(perfluorotoluyl)phenothiazine.

-

Late-Stage Fluorination and Perfluoroalkylation: Precision Engineering of Molecules

The introduction of fluorine or perfluoroalkyl groups in the final steps of a synthetic sequence, known as late-stage functionalization, is a highly sought-after strategy in drug discovery.[11][12] This approach allows for the rapid generation of analog libraries from advanced intermediates, accelerating the structure-activity relationship (SAR) studies.

Trifluoromethylation of Arenes: The trifluoromethyl group (-CF₃) is a particularly valuable moiety due to its high lipophilicity and metabolic stability.[13] Numerous methods for the direct trifluoromethylation of arenes have been developed, often employing radical-based pathways or transition-metal catalysis.[10][13][14] Photoredox catalysis has emerged as a mild and efficient tool for generating trifluoromethyl radicals from readily available precursors.[13]

Experimental Protocol: Photocatalytic Trifluoromethylation of an Arene [13]

-

Materials: Arene substrate, Trifluoromethylating agent (e.g., Umemoto's or Togni's reagent), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye), Solvent (e.g., Acetonitrile or DMF), Light source (e.g., Blue LEDs).

-

Procedure:

-

In a reaction vessel, dissolve the arene substrate, trifluoromethylating agent, and photocatalyst in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the reaction mixture with the light source at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the trifluoromethylated arene.

-

Unique Properties and Their Implications in Drug Design

The substitution of hydrogen with fluorine in an alkylbenzene scaffold dramatically alters its physical and chemical properties. Understanding these changes is paramount for rational drug design.[15]

| Property | Effect of Polyfluorination | Implication in Drug Development |

| Metabolic Stability | Increased due to the high C-F bond strength.[] | Reduced metabolic degradation, leading to longer half-life and improved bioavailability.[4] |

| Lipophilicity | Generally increased, especially with perfluoroalkyl groups.[16][17] | Enhanced membrane permeability and potential for improved blood-brain barrier penetration.[] |

| Acidity (pKa) | Increased acidity of neighboring C-H bonds and acidic functional groups.[] | Altered ionization state at physiological pH, impacting receptor binding and solubility. |

| Conformation | Can induce specific conformational preferences due to steric and electronic effects. | Can lock the molecule into a bioactive conformation, enhancing binding affinity to the target protein.[18] |

| Dipole Moment | Significant alteration of the molecular dipole moment. | Can influence interactions with polar residues in the binding pocket of a target enzyme or receptor. |

Table 1: Influence of Polyfluorination on Physicochemical Properties and Drug Development.

Reactivity and Functionalization: Beyond the Scaffold

Polyfluorinated alkylbenzenes are not merely inert scaffolds; they possess a unique reactivity profile that allows for further functionalization, enabling the synthesis of complex molecular architectures.

C-F Bond Activation: A Gateway to Novel Transformations

While the C-F bond is the strongest single bond to carbon, its activation under the right conditions opens up a plethora of synthetic possibilities.[19][20] Transition-metal catalysis has been instrumental in achieving the selective activation and functionalization of C-F bonds in polyfluoroarenes, allowing for the formation of C-C, C-N, and C-O bonds.[19][21] This strategy is particularly valuable for the synthesis of complex biaryl structures.[7]

Benzylic C-H Functionalization: Modifying the Alkyl Chain

The benzylic position of polyfluorinated alkylbenzenes is also amenable to functionalization. The electron-withdrawing nature of the perfluoroalkyl group can influence the reactivity of the benzylic C-H bonds, making them susceptible to radical or oxidative functionalization.[22] Recent advances have enabled the direct fluorination and oxygenation of these positions.[1]

Conclusion: The Future is Fluorinated

Polyfluorinated alkylbenzenes have firmly established themselves as privileged structures in medicinal chemistry and materials science. Their synthesis, once a formidable challenge, is now accessible through a range of robust and versatile methodologies. The profound impact of fluorine on molecular properties provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. As our understanding of the subtle interplay of fluorine's electronic effects continues to grow, and as new methods for their synthesis and functionalization are developed, the role of polyfluorinated alkylbenzenes in shaping the future of medicine and technology is set to expand even further.

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. Harvard DASH. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Recent advances in radical-based C–F bond activation of polyfluoroarenes and gem-difluoroalkenes. Royal Society of Chemistry. [Link]

-

Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. Semantic Scholar. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]

-

Biologically Active Organofluorine Compounds. SpringerLink. [Link]

-

Visible light mediated C–H trifluoromethylation of (hetero)arenes. Royal Society of Chemistry. [Link]

-

Fluorine in medicinal chemistry. SciSpace. [Link]

-

Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. ACS Publications. [Link]

-

New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. ACS Publications. [Link]

-

Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. ACS Publications. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. NCBI Bookshelf. [Link]

-

Dual C-F, C-H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. PubMed. [Link]

-

Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes. Royal Society of Chemistry. [Link]

-

The Revival of Enantioselective Perfluoroalkylation – Update of New Synthetic Approaches from 2015–2022. ResearchGate. [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]

-

Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

-

Biological aspects of fluorine. Wikipedia. [Link]

-

Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution. PubMed. [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]

-

Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

-

Chemical Properties of Benzene, fluoro- (CAS 462-06-6). Cheméo. [Link]

-

Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]

-

What are the chemical and physical properties of fluoro chemicals that make them unique?. Acota. [Link]

-

Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. PMC. [Link]

-

Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. PubMed. [Link]

-

Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. PMC. [Link]

-

Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF 5. MDPI. [Link]

-

Get the F Out! C-F Bond Functionalization. Baran Lab. [Link]

-

Structural, physical, and chemical properties of fluorous compounds. PubMed. [Link]

-

Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. PMC. [Link]

-

Visible-Light-Driven Organocatalytic Alkoxylation of Benzylic C-H Bonds. PubMed. [Link]

-

Late-stage functionalization. Wikipedia. [Link]

-

The benzylic C−H bonds functionalization via a carbon‐centered radical.. ResearchGate. [Link]

-

Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. [Link]

-

Perfluorinated alkyl substances: emerging insights into health risks. PMC. [Link]

-

C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Royal Society of Chemistry. [Link]

-

Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed. [Link]

-

Per- and Polyfluoroalkyl Substances (PFAS). PPM Consultants. [Link]

-

Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. ResearchGate. [Link]

Sources

- 1. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dual C-F, C-H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.mpg.de [pure.mpg.de]

- 18. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Visible-Light-Driven Organocatalytic Alkoxylation of Benzylic C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to organofluorine chemistry

An In-Depth Technical Guide to the Core Principles and Applications of Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become one of the most powerful strategies in modern science, revolutionizing fields from pharmaceuticals and agrochemicals to materials science. The unique physicochemical properties conferred by fluorine—including high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's steric profile, pKa, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of organofluorine chemistry, designed for professionals in research and drug development. It delves into the fundamental principles governing the C-F bond, explores the primary synthetic methodologies for introducing fluorine, details its transformative impact on drug design with key case studies, and outlines the essential safety and analytical considerations required for laboratory practice.

The Foundational Pillar: Understanding the Carbon-Fluorine Bond

The unique status of fluorine in the chemical sciences stems from a combination of its fundamental atomic properties. As the most electronegative element, fluorine's introduction to an organic scaffold induces profound electronic effects.[1] However, its influence is not solely based on electronegativity; its small van der Waals radius (1.47 Å) allows it to act as a strategic replacement for hydrogen (1.20 Å) or a hydroxyl group (1.40 Å) without introducing significant steric bulk.[1][2]

The C-F bond is distinguished by its exceptional strength and polarity.[3] With a bond dissociation energy of approximately 116 kcal/mol, it is significantly stronger than a typical C-H bond (99 kcal/mol), rendering it highly resistant to metabolic cleavage.[1] This inherent stability is a cornerstone of its utility in medicinal chemistry, where blocking metabolic "soft spots" is a critical objective for improving a drug's pharmacokinetic profile.[1][4]

Key Physicochemical Effects of Fluorine Substitution:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic attack, particularly by cytochrome P450 enzymes.[1][4] Replacing a metabolically labile C-H bond with a C-F bond can dramatically increase a drug's half-life and bioavailability.[4][5]

-

Lipophilicity Modulation: The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine atom can slightly increase lipophilicity, while a trifluoromethyl (-CF3) group is one of the most lipophilic substituents known.[6] This allows chemists to precisely modulate a compound's ability to cross cellular membranes.[5]

-

pKa Alteration: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

-

Conformational Control: Fluorine substitution can influence molecular conformation through stereoelectronic effects, such as hyperconjugation and the gauche effect. This can lock a molecule into a more biologically active conformation, enhancing its binding affinity for a target protein.[7]

| Property | C-H Bond | C-F Bond | Rationale & Implication |

| Bond Dissociation Energy | ~99 kcal/mol | ~116 kcal/mol | Increased strength makes the C-F bond resistant to metabolic oxidation, enhancing drug half-life.[1] |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Fluorine acts as a close bioisostere of hydrogen, minimizing steric disruption at a binding site.[1][8] |

| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Induces strong bond polarity, altering the molecule's electronic landscape, pKa, and dipole moment.[1][7] |

Synthetic Strategies for C-F Bond Formation

The construction of the C-F bond requires specialized reagents and methods, as elemental fluorine (F₂) itself is highly toxic and aggressively reactive, making it difficult to control.[9] Modern organofluorine chemistry is dominated by two primary strategies: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group from an electrophilic carbon center.[10][11] It is a cost-effective and widely used method, particularly for large-scale synthesis.

-

Mechanism: Typically proceeds via an Sₙ2 or SₙAr (nucleophilic aromatic substitution) mechanism. The efficiency of the reaction is highly dependent on the fluoride source, solvent, and the nature of the leaving group.

-

Reagents:

-

Inorganic Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common, inexpensive sources. Their effectiveness is often limited by low solubility and high basicity, but this can be enhanced by using phase-transfer catalysts like crown ethers.[10]

-

Organic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) are effective for converting alcohols to alkyl fluorides but can be volatile and toxic.[9][10]

-

-

Causality in Protocol Design: The choice of a nucleophilic reagent is a trade-off between cost, reactivity, and safety. For synthesizing an aryl fluoride from an activated aryl chloride, a chemist might choose spray-dried KF in a polar aprotic solvent like DMSO. The high temperature and polar solvent are necessary to overcome the high lattice energy of KF and facilitate the SₙAr reaction.

Electrophilic Fluorination

This strategy employs a reagent that delivers an "F⁺" equivalent to a nucleophilic carbon center, such as an enolate, an electron-rich aromatic ring, or an alkene.[11][12] Electrophilic methods are particularly valuable for the late-stage functionalization of complex molecules where harsh nucleophilic conditions are not tolerated.[10]

-

Mechanism: The precise mechanism can be controversial, with evidence supporting both Sₙ2-type and single-electron transfer (SET) pathways depending on the substrate and reagent.[11][13]

-

Reagents: Modern electrophilic fluorination relies heavily on N-F reagents, which are significantly safer and easier to handle than F₂.[9][13]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol describes a self-validating system for the synthesis of an α-fluoro-β-ketoester using Selectfluor®, a common task in medicinal chemistry.

1. Reaction Setup:

- To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-ketoester (1.0 eq) and anhydrous acetonitrile (CH₃CN) as the solvent.

- Scientist's Rationale: Anhydrous conditions are critical because the enolate intermediate is sensitive to water, which can cause protonation and reduce yield. Acetonitrile is a common polar aprotic solvent that effectively dissolves both the substrate and the reagent.[12]

2. Reagent Addition:

- Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

- Scientist's Rationale: A slight excess of the fluorinating agent ensures complete consumption of the starting material. Selectfluor® is stable enough for portion-wise addition.[12]

3. Reaction Monitoring & Validation:

- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

- Self-Validation: The reaction is complete upon the disappearance of the starting material spot on TLC. Confirmation via ¹⁹F NMR will show the disappearance of starting material and the emergence of a new signal corresponding to the fluorinated product.[14]

4. Workup and Purification:

- Once complete, quench the reaction by adding water.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

5. Characterization:

- Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and mass spectrometry.

- Final Validation: The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and the correct mass in the mass spectrum validates the success of the fluorination.[15][16]

Introduction of Fluorinated Moieties

Often, the goal is not to introduce a single fluorine atom but a fluorinated group like trifluoromethyl (-CF₃). The -CF₃ group is a powerful bioisostere for a methyl group but with drastically different electronic properties, making it a key player in drug design.[4][17]

-

Trifluoromethylation: Historically challenging, modern methods have made this transformation more accessible.

-

Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is a nucleophilic source of the CF₃ group, often used in the presence of a fluoride initiator.

-

Togni and Umemoto Reagents: These are electrophilic sources of the CF₃ group.

-

The first synthesis of an aromatic compound with a trifluoromethyl group was achieved by Swarts in 1898.[18] Today, these groups are found in a significant portion of all fluorine-containing pesticides.[18]

The Impact of Fluorine in Drug Discovery and Development

Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[7] This prevalence is a testament to its profound and generally beneficial impact on a molecule's pharmacological profile.

Blocking Metabolic Oxidation

A primary application of fluorination is to block metabolic oxidation at susceptible positions. By replacing a hydrogen atom at a site of P450 hydroxylation with fluorine, chemists can prevent this metabolic pathway, thereby increasing the drug's stability and duration of action.[1]

-

Case Study: Atorvastatin (Lipitor®): This blockbuster drug for treating high cholesterol contains a para-fluorophenyl group.[19] While the fluorine's role is multifaceted, it contributes to metabolic stability, preventing para-hydroxylation of the phenyl ring, which is a common metabolic fate for such moieties. This enhances the drug's pharmacokinetic profile.[20]

Enhancing Binding Affinity and Selectivity

Fluorine can form unique non-covalent interactions with protein targets, including hydrogen bonds (acting as an acceptor), dipole-dipole, and multipolar interactions.[1] These interactions can significantly enhance the binding affinity of a drug for its target receptor.

-

Case Study: Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI), fluoxetine's efficacy is critically dependent on its para-trifluoromethylphenyl group.[7] This CF₃ group enhances lipophilicity, which aids in crossing the blood-brain barrier.[5] Furthermore, the strong electron-withdrawing nature of the CF₃ group is crucial for its binding to the serotonin transporter, contributing to its potency and selectivity.[5][20]

Application in Positron Emission Tomography (PET)

The fluorine-18 (¹⁸F) radioisotope is a positron emitter with a near-ideal half-life of 109.8 minutes, making it a cornerstone of PET imaging for diagnostics and research.[1][2][7] The development of efficient methods for incorporating ¹⁸F into biologically active molecules is a major focus of radiopharmaceutical chemistry.

-

Key Tracer: [¹⁸F]FDG: 2-deoxy-2-[¹⁸F]fluoro-D-glucose is the most widely used PET tracer in clinical oncology.[21][22] Cancer cells exhibit high glucose uptake, and [¹⁸F]FDG is taken up similarly to glucose. However, once phosphorylated, it becomes trapped within the cell, allowing for the visualization of tumors.

-

Significance: The low positron energy of ¹⁸F allows for high-resolution images, and its half-life is long enough for synthesis and transport but short enough to minimize patient radiation exposure.[7][23]

Analytical and Safety Considerations

Working with organofluorine compounds requires specific analytical techniques and a rigorous approach to safety.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy. It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive.[16]

-

Key Advantages:

-

Wide Chemical Shift Range: The chemical shift range for ¹⁹F is over 800 ppm, which is much larger than for ¹H NMR. This leads to excellent signal dispersion, minimizing peak overlap even in complex molecules.[16][24]

-

High Sensitivity: ¹⁹F is the third most receptive stable nucleus for NMR after ¹H and ³H.[16]

-

Absence of Background: Since fluorine-containing compounds are rare in biological systems, ¹⁹F NMR offers a background-free window for studying fluorinated drugs and probes in biological samples.[25]

-

-

Application: It is an indispensable tool for confirming the success of a fluorination reaction, assessing purity, and elucidating the structure of organofluorine compounds.[14][15]

Safety and Handling

Many fluorinating agents are hazardous and must be handled with extreme care.[26]

-

Reagent Hazards:

-

Elemental Fluorine (F₂): Highly toxic, corrosive, and a powerful oxidizer that reacts violently with many materials.[9][27] Requires specialized equipment.

-

HF-Generating Reagents: Many reagents can release hydrogen fluoride (HF) upon contact with moisture. HF is acutely toxic and causes severe, penetrating chemical burns that require immediate, specialized medical treatment (e.g., application of calcium gluconate gel).[27]

-

-

General Safety Protocols:

-

Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[28][29][30]

-

Ventilation: All work with reactive fluorinating agents must be conducted in a certified chemical fume hood.[29]

-

Material Compatibility: Ensure all equipment (glassware, needles, tubing) is compatible. HF is corrosive to glass.[26]

-

Emergency Preparedness: An eyewash station, safety shower, and appropriate spill kits must be immediately accessible. All personnel must be trained on the specific hazards and emergency procedures.[30]

-

Conclusion and Future Outlook

Organofluorine chemistry has matured from a niche academic pursuit into a foundational technology driving innovation across the chemical and life sciences. The ability to strategically install fluorine atoms and fluorinated groups allows scientists to rationally design molecules with enhanced stability, potency, and optimized pharmacokinetic properties. The future of the field will likely focus on the development of even more selective, efficient, and safer fluorination methods, including catalytic C-H fluorination and asymmetric synthesis, further expanding the toolkit for creating next-generation pharmaceuticals, advanced materials, and sophisticated diagnostic agents.

References

-

Al-Sanea, M. M., & Abdel-Wahab, B. F. (2020). Organofluorine Compounds in 18-Fluorine Positron Emission Tomography Imaging. Lupine Publishers. Retrieved from [Link]

-

Okamoto, S., & Fuji, C. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

Wu, J. (2014). Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers. Tetrahedron Letters. Retrieved from [Link]

-

Grokipedia. (n.d.). Electrophilic fluorination. Grokipedia. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Mettler Toledo. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

Sage Learning Center. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Sage Learning Center. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carbon-fluorine bonds – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-